molecular formula C15H14BrNO2 B186109 N-(2-bromo-4-methylphenyl)-3-methoxybenzamide CAS No. 353782-91-9

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

Cat. No.: B186109
CAS No.: 353782-91-9
M. Wt: 320.18 g/mol
InChI Key: QVKOJORDYWUIIW-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-3-methoxybenzamide (CAS: 353782-91-9) is a benzamide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 4-position on the aniline ring, coupled with a 3-methoxy-substituted benzoyl group.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKOJORDYWUIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357928
Record name N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353782-91-9
Record name N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Schotten-Baumann Reaction

The most widely reported method involves reacting 3-methoxybenzoyl chloride with 2-bromo-4-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine.

Procedure :

  • Dissolve 2-bromo-4-methylaniline (1 equiv) and TEA (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add 3-methoxybenzoyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at room temperature for 12–18 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization (ethyl acetate/hexanes).

Yield : 68–85%.
Key Advantages : High reproducibility, minimal side products.

Industrial-Scale Adaptations

Patents describe using toluene or tetrahydrofuran (THF) as solvents and cesium carbonate as a base to improve reaction efficiency. For example:

  • A 50 L reactor charged with 2-bromo-4-methylaniline (5.0 mol), 3-methoxybenzoyl chloride (5.5 mol), and Cs₂CO₃ (6.0 mol) in toluene achieved 89% yield after 6 hours at 60°C.

Carboxylic Acid Activation Strategies

Phosphonium Salt-Mediated Amidation

Recent advances utilize N-chlorophthalimide (NCP) and triphenylphosphine (PPh₃) to activate 3-methoxybenzoic acid in situ:

Procedure :

  • Mix 3-methoxybenzoic acid (1 equiv), NCP (1.2 equiv), and PPh₃ (1.2 equiv) in acetonitrile.

  • Add 2-bromo-4-methylaniline (1.1 equiv) and stir at room temperature for 24 hours.

  • Filter and purify via silica gel chromatography (hexanes/ethyl acetate).

Yield : 72–78%.
Mechanistic Insight : In situ formation of imido-phosphonium intermediates enhances electrophilicity, enabling efficient coupling.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2020 study reported:

  • 3-Methoxybenzoic acid, 2-bromo-4-methylaniline, and N,N-diisopropylcarbodiimide (DIC) in DMF irradiated at 100°C for 15 minutes yielded 82% product.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
DCMTEA2568
THFCs₂CO₃6089
AcetonitrilePPh₃/NCP2578
DMFDIC100 (microwave)82

Key Findings : Polar aprotic solvents (e.g., DMF) and elevated temperatures improve kinetics, while Cs₂CO₃ minimizes hydrolysis.

Challenges and Troubleshooting

Regioselectivity in Brominated Intermediates

Side reactions during bromination (e.g., di-substitution) are mitigated by:

  • Using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

  • Controlling stoichiometry (1:1 ratio of NBS to substrate).

Purification Considerations

  • Recrystallization : Ethyl acetate/hexanes (3:7) removes unreacted aniline.

  • Chromatography : Silica gel with hexanes/ethyl acetate (4:1) resolves regioisomers.

Industrial Production Insights

Large-scale synthesis (≥1 kg) employs:

  • Continuous flow reactors to enhance mixing and heat transfer.

  • Heptane as a crystallization agent for high-purity (>98%) product isolation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

  • Sodium methoxide in DMF at 80°C replaces bromine with methoxy groups, forming N-(2-methoxy-4-methylphenyl)-3-methoxybenzamide .
  • Ammonia in ethanol at 60°C yields N-(2-amino-4-methylphenyl)-3-methoxybenzamide .

Reaction rates depend on solvent polarity and the electron-withdrawing effect of the amide group, which activates the aromatic ring for substitution .

Suzuki Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed Suzuki couplings with aryl boronic acids:

Boronic AcidCatalyst SystemProductYield
4-Chlorophenylboronic acidPd(PPh₃)₄, K₃PO₄, DMF, 90°CN-(2-(4-chlorophenyl)-4-methylphenyl)-3-methoxybenzamide51%
3-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₂CO₃, THFN-(2-(3-fluorophenyl)-4-methylphenyl)-3-methoxybenzamide44%

Coupling occurs regioselectively at the bromine site over other positions due to higher electrophilicity .

Methoxy Group Oxidation

The methoxy group on the benzamide moiety can be oxidized under strong acidic conditions:

  • KMnO₄ in H₂SO₄/H₂O at 100°C converts the methoxy group to a carboxylic acid, yielding N-(2-bromo-4-methylphenyl)-3-carboxybenzamide.
  • CrO₃ in acetic acid selectively oxidizes the methyl group on the phenyl ring to a carboxyl group at 120°C.

Amide Group Reduction

The amide functionality is reduced to a primary amine using strong reducing agents:

  • LiAlH₄ in THF at 0°C reduces the amide to N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine with 78% yield .
  • BH₃·THF at 25°C provides partial reduction, forming an intermediate imine .

Comparative Reaction Data

Key reaction pathways are summarized below:

Reaction TypeReagents/ConditionsMajor ProductSelectivity
Nucleophilic SubstitutionNaOCH₃, DMF, 80°CMethoxy-substituted derivative>90%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 90°CBiaryl product44–51%
OxidationKMnO₄, H₂SO₄, 100°CCarboxylic acid derivative62%
ReductionLiAlH₄, THF, 0°CBenzylamine analog78%

This compound’s versatility in cross-coupling and functional group transformations makes it valuable in synthesizing complex pharmaceuticals and agrochemicals. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Scientific Research Applications

Pharmaceutical Development

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has gained attention as a lead compound in drug discovery due to its potential biological activities. Compounds with similar structures have shown promise in targeting various diseases, particularly cancers and neurodegenerative disorders.

Case Studies

  • Cancer Treatment : Research indicates that related compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, a study demonstrated that a structural analog exhibited significant anti-proliferative effects on breast cancer cells by inducing apoptosis through kinase inhibition .
  • Neurodegenerative Disorders : Another study highlighted the potential of similar compounds in treating Alzheimer's disease by modulating kinase activity linked to neuroinflammation and neuronal death .

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the development of complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Amidation Reactions : The reaction between 2-bromo-4-methylphenylamine and 3-methoxybenzoic acid under acidic conditions.
  • Cross-Coupling Reactions : Utilizing Suzuki or Heck coupling methods to introduce various substituents that enhance biological activity.

Analytical Chemistry

This compound is also employed in analytical techniques for the separation and identification of similar compounds.

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using HPLC methods, which are essential for assessing purity and concentration in pharmaceutical formulations. The method involves:

  • Mobile Phase Composition : A mixture of acetonitrile, water, and phosphoric acid is commonly used for effective separation.
  • Detection Methods : Mass spectrometry (MS) compatibility enhances detection sensitivity, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted/Reported) Notable Features
This compound C₁₅H₁₄BrNO₂ 320.18 2-Bromo, 4-methyl, 3-methoxy Not reported Moderate lipophilicity expected
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₅ 382.21 4-Bromo, 3,4,5-trimethoxy Not reported Enhanced hydrogen bonding via trimethoxy groups
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 337.13 2-Nitro, 4-bromo Not reported Electron-withdrawing nitro group
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 3-Bromo, 4-methoxy, phenylamino 12.48 (pKa) High molecular weight, aromatic interactions
N-(2,4-Dibromophenyl)-3-methoxybenzamide C₁₄H₁₁Br₂NO₂ 401.05 2,4-Dibromo, 3-methoxy Not reported Dual bromine substitution for halogen bonding
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 275.73 4-Chloro, 2-methoxy, 4-methyl Not reported Fluorescent properties, pH-sensitive
Key Observations:
  • Substituent Effects : Bromine atoms increase molecular weight and may enhance halogen bonding in biological systems (e.g., dibromo analog in ). Methoxy groups improve solubility but reduce lipophilicity compared to chloro or nitro substituents .
Receptor Affinity and Selectivity
  • Dopamine D4 Receptor Ligands: Analogs like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7 in ) demonstrate nanomolar affinity for D4 receptors with >100-fold selectivity over D2 and sigma receptors. The methoxy group is critical for maintaining affinity and optimizing logP .
  • Fluorescence Applications : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence, suggesting utility in metal ion sensing .
Structural Activity Relationships (SAR)
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine .

Crystallographic and Stability Data

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Forms hydrogen-bonded chains along the [101] crystal direction, enhancing stability .
  • N-(2-Nitrophenyl)-4-bromo-benzamide : Crystallizes with two molecules per asymmetric unit, suggesting complex packing interactions influenced by nitro groups .

Biological Activity

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activities. Its molecular formula is C10_{10}H10_{10}BrNO2_2.

Property Value
Molecular FormulaC10_{10}H10_{10}BrNO2_2
Molecular Weight271.1 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may act by modulating the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities. For instance, it has been investigated for its role as a ligand in receptor binding studies, which suggests its utility in drug design and development.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : This compound has shown potential as an antitumor agent, with studies indicating inhibitory effects on tumor cell proliferation. The presence of the bromine atom may enhance its lipophilicity, facilitating better cellular uptake and activity against cancer cells.
  • Dopamine Receptor Ligand : It has also been explored as a ligand for dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Results

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to have an IC50_{50} value indicating effective inhibition of cell growth at low concentrations .
  • Receptor Binding Studies : Investigations into the binding affinity of this compound for specific receptors have shown promising results, indicating its potential as a therapeutic agent in receptor-targeted therapies.
  • Comparison with Analogous Compounds : Comparative studies with similar compounds such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide reveal that the bromine substituent alters the electronic properties and biological activity, highlighting the importance of substituent choice in drug design.

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